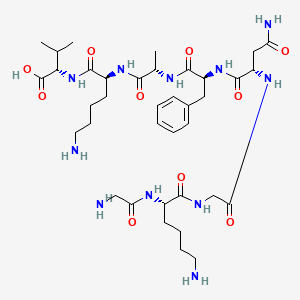
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is a peptide compound composed of eight amino acids: glycine, lysine, asparagine, phenylalanine, alanine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like lysine and phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents for side-chain modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce modified amino acids with altered functional groups.
Applications De Recherche Scientifique
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Developing peptide-based drugs and therapeutic agents.
Materials Science: Designing peptide-based materials with specific properties for biomedical applications.
Molecular Biology: Investigating cellular processes and signaling pathways involving peptides.
Mécanisme D'action
The mechanism of action of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, influencing its biological activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-leucine
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-isoleucine
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-threonine
Uniqueness
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of valine at the C-terminus can influence the peptide’s hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal amino acids.
Propriétés
Numéro CAS |
375820-28-3 |
|---|---|
Formule moléculaire |
C37H61N11O10 |
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H61N11O10/c1-21(2)31(37(57)58)48-34(54)25(14-8-10-16-39)46-32(52)22(3)43-35(55)26(17-23-11-5-4-6-12-23)47-36(56)27(18-28(41)49)45-30(51)20-42-33(53)24(13-7-9-15-38)44-29(50)19-40/h4-6,11-12,21-22,24-27,31H,7-10,13-20,38-40H2,1-3H3,(H2,41,49)(H,42,53)(H,43,55)(H,44,50)(H,45,51)(H,46,52)(H,47,56)(H,48,54)(H,57,58)/t22-,24-,25-,26-,27-,31-/m0/s1 |
Clé InChI |
ZGSJYLVCNAOJMI-PJJCYAGXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


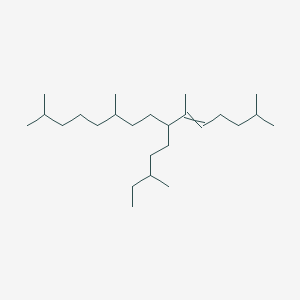
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
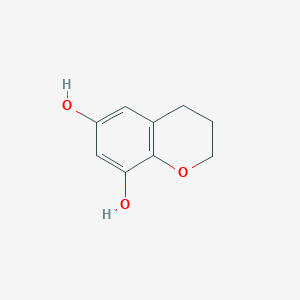
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
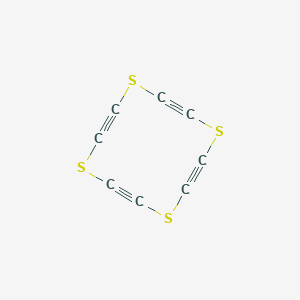
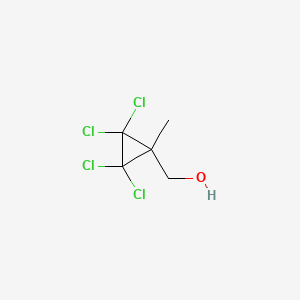
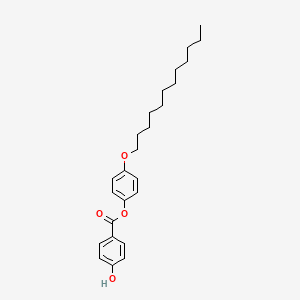
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
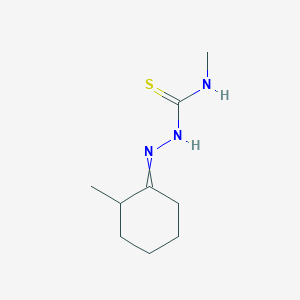

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
